molecular formula C16H17ClN2OS B2415276 6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide CAS No. 339031-63-9

6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide

Cat. No.: B2415276
CAS No.: 339031-63-9
M. Wt: 320.84
InChI Key: GQORRGSGGCXFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It features a nicotinamide core with a butylsulfanyl group at the 6-position and a 4-chlorophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide typically involves the following steps:

    Formation of 6-(butylsulfanyl)nicotinic acid: This can be achieved by reacting 6-chloronicotinic acid with butylthiol in the presence of a base such as potassium carbonate.

    Conversion to 6-(butylsulfanyl)nicotinoyl chloride: The 6-(butylsulfanyl)nicotinic acid is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation: The final step involves reacting the 6-(butylsulfanyl)nicotinoyl chloride with 4-chloroaniline to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the nicotinamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the 4-chlorophenyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural similarity to other bioactive nicotinamides.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the function of nicotinamide-related enzymes and pathways.

Mechanism of Action

The mechanism of action of 6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide would depend on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The butylsulfanyl and 4-chlorophenyl groups could influence its binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(methylsulfanyl)-N-(4-chlorophenyl)nicotinamide
  • 6-(ethylsulfanyl)-N-(4-chlorophenyl)nicotinamide
  • 6-(propylsulfanyl)-N-(4-chlorophenyl)nicotinamide

Uniqueness

6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide is unique due to the presence of the butylsulfanyl group, which can impart different physicochemical properties compared to its methyl, ethyl, or propyl analogs. This can affect its solubility, stability, and interaction with biological targets, making it a compound of interest for further study.

Properties

IUPAC Name

6-butylsulfanyl-N-(4-chlorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-2-3-10-21-15-9-4-12(11-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQORRGSGGCXFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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